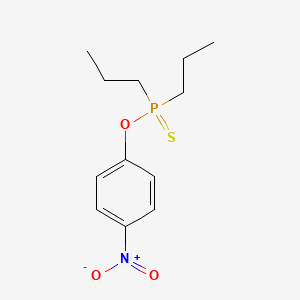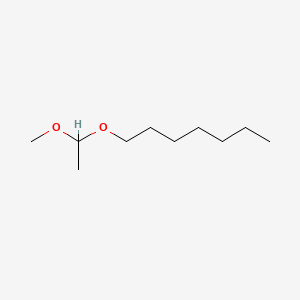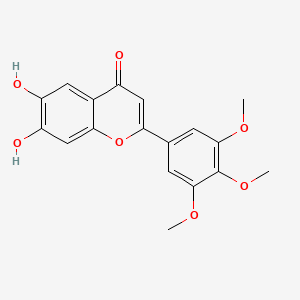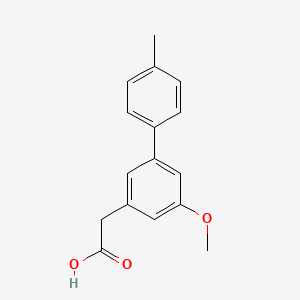
Ccris 2247
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics. The compound is characterized by the presence of a dimethylamino group, an azo linkage, and an acetate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester typically involves the azo coupling reaction between 4-(dimethylamino)aniline and benzaldehyde, followed by esterification with acetic anhydride. The reaction conditions often include acidic or basic catalysts to facilitate the coupling and esterification processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale azo coupling reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester involves its interaction with various molecular targets. The dimethylamino group and azo linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)azobenzene: Similar in structure but lacks the benzenemethanol and acetate ester groups.
Methyl Orange: An azo dye with a similar azo linkage but different substituents.
Sudan III: Another azo compound used as a dye with different functional groups.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from other azo compounds.
特性
CAS番号 |
78914-74-6 |
|---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC名 |
[2-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19N3O2/c1-13(21)22-12-14-6-4-5-7-17(14)19-18-15-8-10-16(11-9-15)20(2)3/h4-11H,12H2,1-3H3 |
InChIキー |
WYRBCAKPJHDISG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


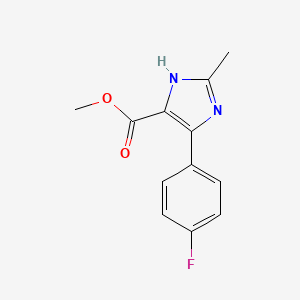

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)

![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
